molecular formula C4H2Br2O3 B7908322 (2E)-2,3-dibromo-4-oxobut-2-enoic acid

(2E)-2,3-dibromo-4-oxobut-2-enoic acid

Cat. No.: B7908322
M. Wt: 257.86 g/mol
InChI Key: NCNYEGJDGNOYJX-UHFFFAOYSA-N
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Description

(2E)-2,3-dibromo-4-oxobut-2-enoic acid is an organic compound characterized by the presence of two bromine atoms, a formyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-2,3-dibromo-4-oxobut-2-enoic acid can be synthesized through the bromination of acrylic acid derivatives. One common method involves the reaction of acrylic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically proceeds under mild conditions, yielding the desired dibromo compound .

Industrial Production Methods

Industrial production of 2,3-dibromo-3-formylacrylic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-dibromo-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

(2E)-2,3-dibromo-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,3-dibromo-3-formylacrylic acid exerts its effects involves the reactivity of its bromine atoms and formyl group. The bromine atoms can participate in electrophilic addition and substitution reactions, while the formyl group can undergo nucleophilic addition. These reactive sites allow the compound to interact with various molecular targets and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-3-phenylpropanoic acid
  • 3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

(2E)-2,3-dibromo-4-oxobut-2-enoic acid is unique due to the presence of both bromine atoms and a formyl group on the acrylic acid backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2,3-dibromo-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYEGJDGNOYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2,3-dibromo-4-oxobut-2-enoic acid
Reactant of Route 2
(2E)-2,3-dibromo-4-oxobut-2-enoic acid
Reactant of Route 3
(2E)-2,3-dibromo-4-oxobut-2-enoic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(2E)-2,3-dibromo-4-oxobut-2-enoic acid

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